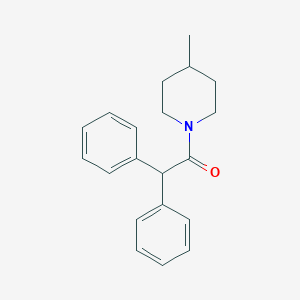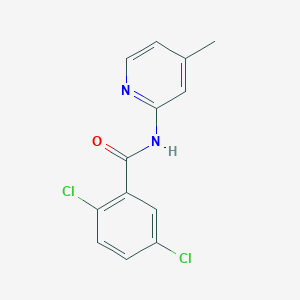![molecular formula C20H26BrFN2O2 B239716 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B239716.png)
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in scientific literature. In
Mechanism of Action
Compound X acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The serotonin reuptake inhibition leads to an increase in serotonin levels in the brain, which has been shown to have a positive effect on mood and anxiety disorders. The sigma-1 receptor agonism has been linked to the compound's anti-cancer properties.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have a positive effect on mood and anxiety disorders. It has also been shown to inhibit the activity of acetylcholinesterase, which can have a potential therapeutic effect in the treatment of Alzheimer's disease. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of Compound X is its specificity for serotonin reuptake inhibition and sigma-1 receptor agonism, which makes it a potentially more effective treatment for mood and anxiety disorders and cancer. However, one of the limitations of Compound X is its potential toxicity, which needs to be carefully studied in preclinical and clinical trials.
Future Directions
There are several future directions for the study of Compound X. One potential direction is the development of more potent and selective compounds that target the serotonin reuptake inhibition and sigma-1 receptor agonism. Another potential direction is the study of Compound X in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the potential toxicity of Compound X needs to be further studied in preclinical and clinical trials to determine its safety for human use.
In conclusion, Compound X is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its specificity for serotonin reuptake inhibition and sigma-1 receptor agonism makes it a promising drug candidate for the treatment of mood and anxiety disorders and cancer. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesis Methods
Compound X is synthesized through a multi-step process that involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base. This reaction results in the formation of 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N-[3-(dimethylamino)propyl]amine to form Compound X.
Scientific Research Applications
Compound X has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of the disease.
properties
Product Name |
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine |
|---|---|
Molecular Formula |
C20H26BrFN2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-N//',N//'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H26BrFN2O2/c1-24(2)10-4-9-23-13-16-11-18(21)20(19(12-16)25-3)26-14-15-5-7-17(22)8-6-15/h5-8,11-12,23H,4,9-10,13-14H2,1-3H3 |
InChI Key |
KWKFABSYBNFHDZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Canonical SMILES |
CN(C)CCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)










![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
